(S)-Thalidomide-4-OH

Cereblon Binding Affinity Enantioselectivity Ubiquitylation Inhibition

(S)-Thalidomide-4-OH is the chirally pure S-enantiomer of a hydroxylated thalidomide metabolite, classified as a cereblon (CRBN) E3 ubiquitin ligase ligand. As a thalidomide-based CRBN recruiter, it is a foundational building block for proteolysis-targeting chimeras (PROTACs), where its phenolic hydroxyl group provides a defined vector for linker conjugation.

Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
CAS No. 5054-59-1
Cat. No. B1663445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-4-OH
CAS5054-59-1
Synonyms5054-59-1;  4-Hydroxy thalidomide;  E3 ligase Ligand 2;  Thalidomide-OH;  Cereblon ligand 2;  2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione
Molecular FormulaC13H10N2O5
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
InChIKeyXMPJICVFSDYOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-Thalidomide-4-OH (CAS 5054-59-1) is a Critical Intermediate for Targeted Protein Degradation Research


(S)-Thalidomide-4-OH is the chirally pure S-enantiomer of a hydroxylated thalidomide metabolite, classified as a cereblon (CRBN) E3 ubiquitin ligase ligand . As a thalidomide-based CRBN recruiter, it is a foundational building block for proteolysis-targeting chimeras (PROTACs), where its phenolic hydroxyl group provides a defined vector for linker conjugation [1]. Unlike the parent drug thalidomide or its racemic mixtures, the (S)-enantiomer offers a defined stereochemical configuration that is critical for reproducible CRBN binding and degradation selectivity, making its specification a key quality attribute in procurement for degrader design [2].

The Risk of Substituting (S)-Thalidomide-4-OH with Racemic or Alternative Hydroxylated Thalidomide Analogs


Procurement based solely on core structure (a CRBN-binding ligand) without stereochemical and regioisomeric specification can lead to failed degrader synthesis or misleading biological data. The 4-hydroxy regioisomer is specifically inactive in anti-angiogenic CAM assays, while the 5-hydroxy and 1'-hydroxy isomers retain activity, demonstrating that hydroxyl position, not just the core scaffold, dictates pharmacological function [1]. Furthermore, research on the parent thalidomide core has established that (S)- and (R)-enantiomers exhibit an approximately 10-fold difference in CRBN binding strength, with the (S)-form being significantly more potent in inhibiting CRBN self-ubiquitylation [2]. Using a racemic mixture of 4-hydroxy thalidomide or the incorrect enantiomer can therefore introduce variable CRBN engagement kinetics and compromise the structure-activity relationship (SAR) of a PROTAC candidate, leading to inconsistent degradation efficiency (DC50) and potential misinterpretation of target validation studies.

Quantitative Evidence Guide: Differentiating the (S)-Enantiomer of 4-Hydroxy Thalidomide for Scientific Procurement


Enantioselective CRBN Binding: (S)- vs (R)-Thalidomide Core

While direct binding data for (S)-Thalidomide-4-OH is sparse, the stereochemical differentiation is anchored in the parent scaffold. Structural and biochemical studies using deuterium-stabilized thalidomide enantiomers show that the (S)-enantiomer binds to CRBN with an affinity approximately **10-fold stronger** than the (R)-enantiomer [1]. This results in significantly greater inhibition of CRBN self-ubiquitylation, a key marker for effective E3 ligase engagement required for PROTAC function. Crystal structures confirm the (S)-enantiomer adopts a more relaxed glutarimide ring conformation in the tri-Trp binding pocket, suggesting a structural basis for improved engagement that is likely conserved in the 4-hydroxy derivative [1].

Cereblon Binding Affinity Enantioselectivity Ubiquitylation Inhibition

Regioisomer-Specific Anti-Angiogenic Activity: 4-OH vs 5-OH Thalidomide

The 4-hydroxy substitution on thalidomide completely abolishes anti-angiogenic activity in vivo, a key pharmacological function of the parent drug. In the chicken chorioallantoic membrane (CAM) assay, 4-hydroxy thalidomide showed only a **14% mean inhibition of blood vessel density at a dose of 100 µg/embryo** [1]. This is in stark contrast to its regioisomer, 5-hydroxy thalidomide, which retains significant anti-angiogenic activity in the same assay system [1]. The 1'-hydroxy isomer also retains activity, highlighting that hydroxylation at the 4-position specifically generates an inactive anti-angiogenic compound [1].

Anti-angiogenesis CAM Assay Hydroxylated Metabolites

Differential Anti-Proliferative Activity Profile: HUVECs vs Tumor Cells

4-Hydroxy thalidomide demonstrates a cell-type specific anti-proliferative effect. At a concentration of **333 µM**, it completely inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) . Critically, under the same experimental conditions, it shows **no anti-proliferative effect against MDA-MB-231 human breast cancer cells or SH-SY5Y human neuroblastoma cells** [1]. This contrasts with broader-spectrum CRBN modulators like lenalidomide and pomalidomide, which potently inhibit proliferation in various multiple myeloma cell lines.

Anti-proliferative Endothelial Cells Selectivity

Functional Group Utility: Defined Hydroxyl Handle for PROTAC Linker Conjugation

Relative to the parent drug thalidomide and its non-hydroxylated analogs (lenalidomide, pomalidomide), (S)-Thalidomide-4-OH incorporates a phenolic hydroxyl group at the 4-position of the phthalimide ring. This single functional group is the primary site for linker attachment in PROTAC synthesis, enabling ether, ester, or carbamate linkages to be formed without disrupting the glutarimide ring's interaction with the CRBN tri-Trp pocket [1]. Thalidomide itself lacks this reactive handle, requiring more complex synthetic routes to install a conjugation point, which often involves derivatization at the amide nitrogen and can alter CRBN binding affinity .

PROTAC Synthesis Linker Conjugation Functional Group Chemistry

TNF-α Inhibitory Activity: A Differentiating Immunomodulatory Profile at High Concentration

At a concentration of **30 µM**, 4-hydroxy thalidomide decreases the production of tumor necrosis factor-alpha (TNF-α) induced by TPA in THP-1 cells . This is a hallmark of immunomodulatory imide drug (IMiD) activity. However, this activity is observed at a relatively high concentration compared to the more potent second-generation IMiDs, lenalidomide and pomalidomide, which achieve potent TNF-α inhibition in the nanomolar range in human PBMCs [1]. This provides a quantitative baseline showing that while the compound retains immunomodulatory potential, it is significantly weaker than clinically approved analogs, underscoring its primary utility as a synthetic intermediate rather than a direct pharmacological agent.

TNF-α Inhibition Immunomodulation THP-1 Cells

Pharmaceutical Properties: Purity and Physical Form as Procurement Differentiators

Commercially available (S)-Thalidomide-4-OH is supplied with a purity specification of **≥95%** (often ≥98% from specialized suppliers), and is handled as a solid under inert gas storage at -20°C to prevent oxidation of the phenolic group . This is a higher quality standard compared to generic 'thalidomide' lots purchased from non-specialist chemical suppliers, which are often racemic mixtures and may contain undefined stereochemical and regioisomeric impurities. The defined melting point (MW 274.23 g/mol) and solubility profile (DMSO: 10 mg/mL; DMF: 12 mg/mL) provide additional benchmarks for quality control and experimental planning .

Chemical Purity Compound Stability Supplier Specification

Precision Application Scenarios for (S)-Thalidomide-4-OH in Degrader Research and Drug Discovery


Synthesis of Enantiomerically Pure PROTACs for Robust Sar Studies

Use the (S)-enantiomer as the definitive CRBN-binding warhead when constructing PROTACs for target proteins of interest. The established approximately 10-fold stronger CRBN binding of the (S)-configuration ensures that the degrader molecule will engage the E3 ligase with maximum efficiency. This is critical when comparing degradation potency (DC50) across a series of linker lengths or target protein ligands, as using a racemic mixture would introduce an uncontrollable variable in CRBN engagement and compromise SAR interpretation [1].

Studying CRBN-Dependent Degradation in Angiogenesis-Independent Models

Deploy (S)-Thalidomide-4-OH-based PROTACs in cellular models where anti-angiogenic activity is a confounding variable. The quantified 14% CAM assay inhibition confirms its negligible anti-angiogenic effect, ensuring that any observed phenotype results from the degradation of the target protein and not from CRBN-mediated angiogenesis inhibition by the free ligand [2]. This is particularly relevant for targets in oncology where researchers must deconvolve anti-tumor and anti-angiogenic mechanisms.

Endothelial Cell-Selective Mechanism of Action Studies

Utilize the free (S)-Thalidomide-4-OH ligand as a negative control in endothelial cell assays. Its ability to completely inhibit HUVEC proliferation at 333 µM, while having no effect on tumor cell lines like MDA-MB-231, makes it a valuable tool for studying CRBN-dependent pathways in endothelial biology without the confounding anti-cancer cytotoxicity of more potent IMiDs like lenalidomide .

Streamlined PROTAC Library Synthesis via Phenolic Conjugation

For medium-throughput synthesis of focused PROTAC libraries, the 4-position phenolic hydroxyl group enables rapid, parallel conjugation to a variety of commercially available linkers using standard coupling chemistry (e.g., Mitsunobu, alkylation, or esterification). This bypasses the need for additional synthetic steps to install a conjugation handle, accelerating the hit-to-lead optimization phase in degrader drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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